N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide
Description
N-(3-Chloro-5-nitro-2H-indazol-7-yl)acetamide is a heterocyclic acetamide derivative featuring an indazole core substituted with a chloro group at position 3, a nitro group at position 5, and an acetamide moiety at position 6. Indazole derivatives are pharmacologically significant due to their role as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.
Properties
CAS No. |
647853-26-7 |
|---|---|
Molecular Formula |
C9H7ClN4O3 |
Molecular Weight |
254.63 g/mol |
IUPAC Name |
N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide |
InChI |
InChI=1S/C9H7ClN4O3/c1-4(15)11-7-3-5(14(16)17)2-6-8(7)12-13-9(6)10/h2-3H,1H3,(H,11,15)(H,12,13) |
InChI Key |
UIEOVZFMPHBGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=C(NN=C12)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide typically involves the reaction of 3-chloro-5-nitro-1H-indazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 3-chloro-5-nitro-1H-indazole and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., acetic acid) for several hours.
Purification: Recrystallization from a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield N-(3-Chloro-5-amino-1H-indazol-7-yl)acetamide.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide is a chemical compound featuring a unique indazole structure with chloro and nitro groups at specific positions on the indazole ring. It is of interest in medicinal chemistry for its potential biological activities.
Structural and Chemical Features
this compound includes an indazole core, a chloro group, and a nitro group. The acetamide functional group can undergo nucleophilic substitution reactions, with the chloro substituent acting as a leaving group. The nitro group can participate in reduction reactions, potentially leading to amine derivatives with different biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-nitro-2H-indazole with acetic anhydride or acetic acid under controlled conditions, often requiring heating and catalysts to enhance yield and purity.
Potential Applications in Medicinal Chemistry
this compound has potential applications in medicinal chemistry as a lead compound for drug development. Its structural features may allow it to interact with biological targets relevant to various diseases, particularly cancers and inflammatory disorders. It could also serve as a building block for synthesizing more complex molecules with enhanced therapeutic profiles.
Biological Activities and Interaction Studies
Research suggests that compounds containing the indazole scaffold exhibit biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. this compound is hypothesized to possess similar activities due to its structural features. Preliminary studies suggest that it may inhibit specific enzymes or pathways involved in disease processes, although detailed biological evaluations are necessary to confirm these effects.
Interaction studies focus on its binding affinity to specific biological targets, such as enzymes or receptors, using techniques like molecular docking, surface plasmon resonance, or fluorescence spectroscopy to elucidate binding interactions and affinities. Understanding these interactions is crucial for predicting the compound's pharmacological behavior and potential efficacy as a therapeutic agent.
Comparison with Other Indazole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide | Indazole core with chloro and methyl substituents | Different substitution pattern affecting biological activity |
| N-(2-methylindazol-6-yl)acetamide | Substituted indazole without nitro group | Lacks nitro group; potential for different reactivity |
| N-(3-aminoindazol-4-yl)acetamide | Indazole with amino substitution | Amino group may enhance solubility and reactivity |
| This compound | Indazole core with chloro and nitro substituents | Presence of both chloro and nitro groups may confer unique properties and enhance therapeutic potential |
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-nitro-1H-indazol-7-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
Substituted Phenylacetamides ()
Compounds such as N-(2-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7k) and N-(3-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7l) share the acetamide backbone but differ in their aryl substituents. Key distinctions include:
- Substituent Position: The target compound’s indazole core contrasts with the triazole-linked naphthalene systems in 7k and 7l.
- Spectroscopic Features : The target compound’s IR spectrum would likely show C=O stretching (1670–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹), consistent with acetamide derivatives like 7k (C=O: 1662 cm⁻¹; NH: 3280 cm⁻¹) .
Trichloro-Acetamides ()
Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide ) highlight the impact of EWGs on crystallinity. The nitro group in the target compound may induce stronger dipole interactions than chloro or methyl substituents, leading to distinct packing motifs. For instance, nitro groups in meta positions reduce symmetry and increase lattice energy, as observed in trichloro-acetamides .
Benzothiazole Acetamides ()
Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) replace the indazole core with a benzothiazole system. The trifluoromethyl group enhances lipophilicity, whereas the nitro group in the target compound may improve hydrogen-bonding capacity. Such differences influence bioavailability and target selectivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The nitro and chloro groups in the target compound may reduce LogP compared to benzothiazole derivatives with trifluoromethyl groups (), impacting membrane permeability .
- Bioactivity: Indazole derivatives are known for kinase inhibition, whereas benzothiazole acetamides () are patented for unspecified therapeutic uses. The nitro group’s electron-deficient nature could enhance interactions with enzymatic active sites .
Biological Activity
N-(3-chloro-5-nitro-2H-indazol-7-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its indazole structure, which is known for various biological activities. The presence of chlorine and nitro groups contributes to its reactivity and potential therapeutic effects.
1. Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against protozoan parasites such as Trichomonas vaginalis and Leishmania species. For instance, derivatives have shown IC50 values in the low micromolar range, suggesting potent activity against these pathogens .
| Compound | Target Parasite | IC50 (μM) |
|---|---|---|
| Compound A | Trichomonas vaginalis | 3.95 |
| Compound B | Leishmania spp. | 4.00 |
2. Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies demonstrate that similar compounds can inhibit cell proliferation in various cancer cell lines, including lung (A549), breast (MCF-7), and melanoma (SK-MEL-28). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | Reference Drug | IC50 (μM) | Test Compound IC50 (μM) |
|---|---|---|---|
| A549 | 5-Fluorouracil | 1.0 | 0.5 |
| MCF-7 | Etoposide | 0.8 | 0.6 |
3. Neuroprotective Effects
Indazole derivatives have shown neuroprotective effects in models of neurotoxicity, particularly related to nitric oxide synthase inhibition. This suggests a potential role in treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many indazole derivatives act as inhibitors of key enzymes involved in disease processes, such as acetylcholinesterase (AChE) for neurodegenerative conditions.
- Interaction with Cellular Pathways : Compounds may modulate signaling pathways linked to cell survival, proliferation, and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence oxidative stress levels within cells, contributing to their antiproliferative effects .
Case Studies
Case Study 1 : A study evaluated a series of nitroindazole derivatives against Trichomonas vaginalis. One derivative demonstrated an IC50 value significantly lower than standard treatments, suggesting enhanced efficacy in treating infections caused by this parasite.
Case Study 2 : Research on the anticancer properties of indazole derivatives revealed that certain compounds induced apoptosis in MCF-7 cells via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
